6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride
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Overview
Description
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride is a synthetic compound with a molecular formula of C15H29N3O2 and a molecular weight of 283.41 Da . It is known for its role as a selective protease-activated receptor 2 (PAR2) antagonist, which has significant implications in anti-inflammatory and anti-angiogenic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride involves multiple steps, typically starting with the preparation of the piperazine derivative. The reaction conditions often include the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are designed to maximize yield and purity. These methods often involve large-scale reactions under controlled conditions, including temperature, pressure, and pH adjustments. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where nucleophiles replace leaving groups in the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces alcohols or amines .
Scientific Research Applications
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its role in modulating biological pathways, particularly those involving PAR2.
Medicine: Explored for its potential therapeutic effects in inflammatory diseases and cancer.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects by selectively antagonizing protease-activated receptor 2 (PAR2). This interaction inhibits the activation of downstream signaling pathways, such as the TGF-β1/Smad pathway, which is involved in cell proliferation, differentiation, and inflammation . By blocking PAR2, the compound reduces inflammation and angiogenesis, making it a potential candidate for treating various inflammatory and angiogenic disorders .
Comparison with Similar Compounds
Similar Compounds
ENMD-1068: Another PAR2 antagonist with similar anti-inflammatory properties.
6-amino-1-[4-(3-methyl-1-oxobutyl)-1-piperazinyl]-1-hexanone hydrochloride: A closely related compound with comparable biological activities.
Uniqueness
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride stands out due to its high selectivity for PAR2 and its potent anti-inflammatory and anti-angiogenic effects. Its unique structure allows for specific interactions with molecular targets, making it a valuable tool in both research and therapeutic applications .
Properties
IUPAC Name |
6-amino-1-[4-(3-methylbutanoyl)piperazin-1-yl]hexan-1-one;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H29N3O2.ClH/c1-13(2)12-15(20)18-10-8-17(9-11-18)14(19)6-4-3-5-7-16;/h13H,3-12,16H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UDMQQSSIEIJEHG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)N1CCN(CC1)C(=O)CCCCCN.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H30ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.87 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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